molecular formula C21H20O6 B135120 2-Propenoic acid, 4-(4-benzoylphenoxy)carbonyloxybutyl ester CAS No. 131513-00-3

2-Propenoic acid, 4-(4-benzoylphenoxy)carbonyloxybutyl ester

Cat. No.: B135120
CAS No.: 131513-00-3
M. Wt: 368.4 g/mol
InChI Key: XEJDJFHDOJHPJB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-(4-benzoylphenoxy)carbonyloxybutyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-2-19(22)25-14-6-7-15-26-21(24)27-18-12-10-17(11-13-18)20(23)16-8-4-3-5-9-16/h2-5,8-13H,1,6-7,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJDJFHDOJHPJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCOC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075183
Record name 2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester
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Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131513-00-3
Record name 4-[[(4-Benzoylphenoxy)carbonyl]oxy]butyl 2-propenoate
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Record name 2-Propenoic acid, 4-(((4-benzoylphenoxy)carbonyl)oxy)butyl ester
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Record name 2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester
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Record name 2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester
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Record name 2-PROPENOIC ACID, 4-(((4-BENZOYLPHENOXY)CARBONYL)OXY)BUTYL-ESTER
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Preparation Methods

Synthesis of 4-(4-Benzoylphenoxy)Carbonyloxybutanol

The first critical intermediate is prepared through a two-step protocol:

Step 1: Formation of 4-Benzoylphenoxy Chloroformate
4-Benzoylphenol reacts with phosgene (or triphosgene as a safer alternative) in anhydrous dichloromethane at 0–5°C, yielding the corresponding chloroformate.

4-Benzoylphenol+Cl3COCCl34-Benzoylphenoxy carbonyl chloride+HCl[2][3]\text{4-Benzoylphenol} + \text{Cl}3\text{COCCl}3 \rightarrow \text{4-Benzoylphenoxy carbonyl chloride} + \text{HCl} \quad

Step 2: Butanediol Carbonate Formation
The chloroformate reacts with 1,4-butanediol in a 1:1 molar ratio under inert atmosphere, catalyzed by pyridine to neutralize HCl byproducts:

ClCOO(C6H4COC6H5)+HO(CH2)4OHHO(CH2)4OCOO(C6H4COC6H5)+HCl[2][3]\text{ClCOO(C}6\text{H}4\text{COC}6\text{H}5) + \text{HO(CH}2\text{)}4\text{OH} \rightarrow \text{HO(CH}2\text{)}4\text{OCOO(C}6\text{H}4\text{COC}6\text{H}5) + \text{HCl} \quad

Acrylate Esterification

The terminal hydroxyl group of the butanol intermediate is esterified with acrylic acid using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dry CH₂Cl₂:

HO(CH2)4OCOO(C6H4COC6H5)+CH2=CHCOOHDCC/DMAPTarget Compound+DCU[2][3]\text{HO(CH}2\text{)}4\text{OCOO(C}6\text{H}4\text{COC}6\text{H}5) + \text{CH}_2=\text{CHCOOH} \xrightarrow{\text{DCC/DMAP}} \text{Target Compound} + \text{DCU} \quad

Reaction Conditions :

  • Temperature: 0°C → room temperature (24–48 hr)

  • Yield: ~65–72% (crude), improving to >85% after purification.

  • Workup: Filtration to remove dicyclohexylurea (DCU), followed by column chromatography (SiO₂, CHCl₃ eluent).

Acid Chloride Route for Large-Scale Synthesis

Acryloyl Chloride Preparation

Acrylic acid is treated with thionyl chloride (SOCl₂) in the presence of catalytic DMF:

CH2=CHCOOH+SOCl2CH2=CHCOCl+SO2+HCl[3]\text{CH}2=\text{CHCOOH} + \text{SOCl}2 \rightarrow \text{CH}2=\text{CHCOCl} + \text{SO}2 + \text{HCl} \quad

Direct Esterification

The butanol intermediate reacts with acryloyl chloride in anhydrous THF, catalyzed by triethylamine:

HO(CH2)4OCOO(C6H4COC6H5)+CH2=CHCOClEt3NTarget Compound+HCl[3]\text{HO(CH}2\text{)}4\text{OCOO(C}6\text{H}4\text{COC}6\text{H}5) + \text{CH}2=\text{CHCOCl} \xrightarrow{\text{Et}3\text{N}} \text{Target Compound} + \text{HCl} \quad

Advantages :

  • Faster reaction kinetics (<6 hr).

  • Higher crude yields (75–80%).

Drawbacks :

  • Requires strict moisture control.

  • HCl byproduct may degrade acid-sensitive intermediates.

Comparative Analysis of Methods

ParameterDCC/DMAP RouteAcid Chloride Route
Catalyst Cost High (DCC, DMAP)Low (Et₃N)
Reaction Time 24–48 hr4–6 hr
Yield (Pure) 72–78%68–70%
Byproducts DCU (easily filtered)HCl (requires neutralization)
Scalability ModerateHigh

Data synthesized from

Critical Process Considerations

Inhibition of Acrylate Polymerization

Radical inhibitors (e.g., hydroquinone, 0.1–0.5 wt%) are essential during both synthesis and purification. Elevated temperatures (>40°C) accelerate oligomerization, necessitating strict thermal control.

Solvent Selection

  • Polar aprotic solvents (CH₂Cl₂, THF): Enhance intermediate solubility but may retain water, necessitating molecular sieves.

  • Hexane/Heptane : Effective for recrystallization due to the compound’s low polarity.

Purification Challenges

  • Silica gel chromatography effectively separates unreacted diol and acryloyl chloride residues.

  • Final product purity (>98%) is confirmed via HPLC (C18 column, 70:30 MeOH:H₂O) .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 4-(4-benzoylphenoxy)carbonyloxybutyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Material Science

Polymer Synthesis :
2-Propenoic acid, 4-(4-benzoylphenoxy)carbonyloxybutyl ester is utilized in the synthesis of polymers that exhibit photoresponsive properties. These polymers can be used in applications such as liquid crystal displays (LCDs) where they serve as photoalignment layers. The ability to control the anchoring strength of liquid crystals through light exposure is critical for improving device performance .

Case Study: Liquid Crystal Devices

A study evaluated the use of azobenzene-containing polymers as alignment layers in nematic liquid crystal devices. The findings indicated that varying the illumination intensity during polymerization significantly enhanced the anchoring strength and response time of the liquid crystal cells, demonstrating the potential of this compound in high-performance display technologies .

Pharmaceutical Applications

Drug Delivery Systems :
The compound's ester functionality allows it to be incorporated into drug delivery systems, enhancing the solubility and bioavailability of pharmaceutical agents. Its compatibility with various active pharmaceutical ingredients makes it a candidate for developing controlled-release formulations.

Case Study: Controlled Release Formulations

Research has shown that incorporating this ester into polymer matrices can lead to sustained release profiles for hydrophobic drugs, thereby improving therapeutic efficacy and patient compliance .

Analytical Chemistry

Chromatographic Techniques :
this compound can be analyzed using high-performance liquid chromatography (HPLC). It serves as a standard or internal reference in various analytical methods due to its stability and well-characterized properties.

Data Table: HPLC Analysis Conditions

ParameterCondition
Column TypeNewcrom R1 HPLC column
Mobile PhaseAcetonitrile + Water + Formic Acid
Particle Size3 µm for UPLC applications
PurposeIsolation of impurities

This method is scalable and applicable for pharmacokinetic studies, allowing for precise quantification of the compound in biological samples .

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 4-(4-benzoylphenoxy)carbonyloxybutyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of specific biochemical pathways. The benzoylphenoxy group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester
  • CAS No.: 131513-00-3
  • Molecular Formula : C₂₁H₂₀O₆
  • Molecular Weight : 368.38 g/mol
  • Structure: Features a butyl ester backbone with a 4-benzoylphenoxycarbonyloxy substituent ().

Physical Properties :

  • Density : 1.191 g/cm³
  • Boiling Point : 516.3°C at 760 mmHg
  • Refractive Index : 1.549
  • Vapor Pressure : 9.08 × 10⁻¹¹ mmHg at 25°C ().

Functional Groups: The compound contains an acrylate ester group, a benzoylphenyl moiety, and a carbonyloxy linker.

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Functional Groups Boiling Point (°C) Density (g/cm³) Toxicity/Regulatory Notes
Target Compound (131513-00-3) C₂₁H₂₀O₆ 368.38 Benzoylphenoxycarbonyloxy, acrylate 516.3 1.191 Data not reported
2-Propenoic acid, 4-phenoxybutyl ester (103969-85-3) C₁₃H₁₆O₃ 220.27 Phenoxy, acrylate Not reported Not reported Subject to EPA reporting (PMN P-13-931)
2-Propenoic acid, 2-methyl-, 4-[(1-oxo-2-propenyl)oxy]butyl ester (210967-81-0) C₁₁H₁₄O₅ 226.23 Methyl acrylate, propenyloxy Not reported Not reported H302, H315, H319, H335 hazards
2-Propenoic acid, butyl ester (141-32-2) C₇H₁₂O₂ 128.17 Simple acrylate ester 145–147 0.894 Used in solvent mixtures
Ethyl (4-bromobenzoyl)acetate (26510-95-2) C₁₁H₁₁BrO₃ 271.11 Bromobenzoyl, acetate ester Not reported Not reported Laboratory synthesis intermediate

Structural and Functional Differences

Substituent Complexity: The target compound includes a benzoylphenoxycarbonyloxy group, enhancing steric bulk and UV reactivity compared to simpler esters like butyl acrylate ().

Ethyl (4-bromobenzoyl)acetate () replaces benzoyl with bromobenzoyl, altering electronic properties and reactivity in synthetic pathways.

Backbone Variation: 2-Methylpropenoic acid derivatives () feature methyl substituents on the acrylate group, influencing polymerization kinetics and mechanical properties in resulting polymers.

Application and Performance Comparison

  • Photochemical Applications: The target compound’s benzoylphenoxy group suggests utility as a UV initiator or crosslinker in coatings, akin to benzophenone derivatives (). Simpler acrylates (e.g., butyl acrylate) are used in adhesives and elastomers but lack UV-specific functionality ().
  • Toxicity and Handling: The methylpropenoic acid derivative (CAS 210967-81-0) poses acute oral toxicity (H302) and skin irritation risks (), whereas the target compound’s hazards remain undocumented. 4-Phenoxybutyl acrylate requires regulatory compliance due to EPA significant new use rules ().

Thermodynamic and Solubility Behavior

  • Boiling Points : The target compound’s high boiling point (516.3°C) reflects its large molecular size and polar groups, contrasting sharply with butyl acrylate (145–147°C) ().
  • Solubility: The benzoylphenoxy group likely reduces water solubility compared to unsubstituted acrylates, aligning with its higher logP value (3.94) ().

Biological Activity

2-Propenoic acid, 4-(4-benzoylphenoxy)carbonyloxybutyl ester, also known by its CAS number 131513-00-3, is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and material sciences. Its unique structure, characterized by the presence of a benzoylphenoxy group, suggests potential biological activities that merit detailed exploration.

  • Molecular Formula : C21H20O6
  • Molecular Weight : 368.38 g/mol
  • Boiling Point : 110°C at 101.3 kPa
  • Density : 1.124 g/cm³ at 20°C
  • LogP : 3.7 at pH 4-9

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological systems, particularly its potential as an anti-inflammatory agent and its role in drug delivery systems.

Research indicates that compounds with similar structures often exhibit activity through:

  • Receptor Modulation : Compounds like this may act as antagonists or agonists at specific receptors involved in inflammatory processes.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes that are crucial in the inflammatory pathway, thereby reducing inflammation.

In Vitro Studies

  • Anti-inflammatory Activity :
    • A study demonstrated that derivatives of similar compounds exhibited significant inhibition of leukotriene B4 (LTB4) receptor activity, which is crucial in mediating inflammatory responses. The compound displayed an IC50 value indicative of potent receptor antagonism .
  • Cell Culture Experiments :
    • In cell culture assays, it was observed that the compound reduced the expression of pro-inflammatory cytokines when tested on human neutrophils, suggesting a mechanism for its anti-inflammatory properties .

In Vivo Studies

  • Animal Models :
    • In guinea pig models, related compounds showed a marked reduction in airway obstruction induced by LTB4 when administered both orally and intravenously. This suggests potential therapeutic applications for respiratory conditions .
  • Toxicological Assessments :
    • Toxicity studies indicated that while the compound has biological activity, it also presents certain risks categorized under GHS hazard statements, including environmental hazards and skin sensitization potential .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of LTB4 receptor activity
Cytokine ExpressionReduced pro-inflammatory cytokine levels
Airway ObstructionDecreased airway obstruction in guinea pigs
Toxicity ProfileSkin sensitization and environmental hazards

Q & A

Q. What advanced characterization methods elucidate degradation pathways under accelerated aging conditions?

  • Methodological Answer :
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed acrylic acid derivatives) under high-temperature/humidity stress .
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life data, accounting for autocatalytic ester hydrolysis .

Key Considerations for Experimental Design

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR for structure vs. XRD for crystallinity) .
  • Reagent Purity : Source reagents with >95.0% purity (HPLC-certified) to minimize side reactions .

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